molecular formula C11H10ClN B8307393 3-(1-Chloroethyl)-isoquinoline

3-(1-Chloroethyl)-isoquinoline

Cat. No. B8307393
M. Wt: 191.65 g/mol
InChI Key: IYEVRLKBLZVKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Chloroethyl)-isoquinoline is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

3-(1-chloroethyl)isoquinoline

InChI

InChI=1S/C11H10ClN/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-8H,1H3

InChI Key

IYEVRLKBLZVKJX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(1-Hydroxyethyl)-isoquinoline (1.32 g, 7.6 mmole) is dissolved in 20 ml dichloromethane in a 100 ml one neck round bottom flask under nitrogen. The solution is cooled to 0° C., is treated dropwise with thionyl chloride (835 μl, 11.4 mmole), and is stirred 3 h at 0° C. followed by 1 h at room temperature. The mixture is recooled to 0° C., is quenched with 50 ml saturated sodium bicarbonate, and the layers are separated. The aqueous layer is extracted with 3×25 ml dichloromethane and the combined organics are dried over potassium carbonate. The dried organics are concentrated in vacuo to a pale amber oil. The crude material is chromatographed over 60 g silica gel (230-400 mesh), eluting with 20% acetone/hexane, while collecting 9 ml fractions. Fractions 17-26 are combined and concentrated to afford 1.39 g (95%) of 3-(1-chloroethyl)-isoquinoline as a yellow oil.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
one
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
835 μL
Type
reactant
Reaction Step Two

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